molecular formula C13H14BrNO2 B11839567 Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate CAS No. 786704-07-2

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate

Katalognummer: B11839567
CAS-Nummer: 786704-07-2
Molekulargewicht: 296.16 g/mol
InChI-Schlüssel: FABPMSWAXHGZDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom and an ethyl ester group, which can influence its reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method is the bromination of 1-methylindole at the 2-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The resulting 2-bromo-1-methylindole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new indole derivatives with different functional groups.

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Hydrolysis: Formation of 2-(2-bromo-1-methyl-1H-indol-3-yl)acetic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate has been studied for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the indole ring can facilitate binding to biological receptors, potentially inhibiting or activating certain cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:

    2-Bromo-1-methylindole: Lacks the ethyl ester group, making it less reactive in esterification reactions.

    Ethyl 2-(1-methyl-1H-indol-3-yl)acetate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    1-Methylindole-3-acetic acid: Lacks both the bromine atom and the ethyl ester group, making it less versatile in chemical modifications.

The presence of both the bromine atom and the ethyl ester group in this compound makes it unique and valuable for various synthetic and research applications.

Eigenschaften

CAS-Nummer

786704-07-2

Molekularformel

C13H14BrNO2

Molekulargewicht

296.16 g/mol

IUPAC-Name

ethyl 2-(2-bromo-1-methylindol-3-yl)acetate

InChI

InChI=1S/C13H14BrNO2/c1-3-17-12(16)8-10-9-6-4-5-7-11(9)15(2)13(10)14/h4-7H,3,8H2,1-2H3

InChI-Schlüssel

FABPMSWAXHGZDT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.